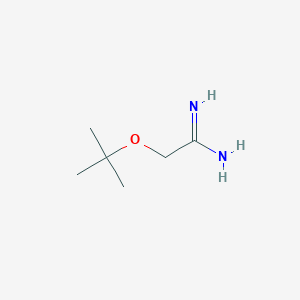
2-(Tert-butoxy)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)ethanimidamide is a chemical compound with the molecular formula C6H14N2O. It is known for its applications in various fields, including synthetic organic chemistry and pharmaceutical research. The compound is characterized by the presence of a tert-butoxy group attached to an ethanimidamide moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)ethanimidamide typically involves the reaction of tert-butylamine with ethyl chloroformate, followed by the addition of ammonia. This process results in the formation of the desired compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the tert-butoxy group.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Tert-butoxy)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(tert-butoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The tert-butoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butoxy)ethanol: Similar in structure but lacks the ethanimidamide moiety.
2-(Tert-butoxy)ethanamine: Contains an amine group instead of an imidamide group.
2-(Tert-butoxy)ethanoic acid: Features a carboxylic acid group in place of the ethanimidamide moiety.
Uniqueness
2-(Tert-butoxy)ethanimidamide stands out due to its unique combination of the tert-butoxy group and ethanimidamide moiety. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H3,7,8) |
Clé InChI |
JOYDCDBZLFXIEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















